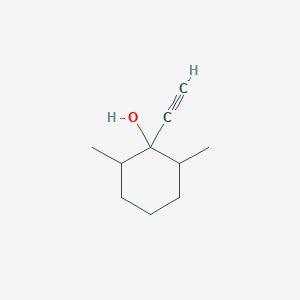

1-Ethynyl-2,6-dimethylcyclohexan-1-ol

Description

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring.

Properties

CAS No. |

63649-33-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-ethynyl-2,6-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-10(11)8(2)6-5-7-9(10)3/h1,8-9,11H,5-7H2,2-3H3 |

InChI Key |

UADWWWKOGCAZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1(C#C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with an ethynylating agent such as ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, using solvents like tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 1-Ethynyl-2,6-dimethylcyclohexanone.

Reduction: 1-Ethyl-2,6-dimethylcyclohexan-1-ol.

Substitution: 1-Ethynyl-2,6-dimethylcyclohexyl chloride.

Scientific Research Applications

1-Ethynyl-2,6-dimethylcyclohexan-1-ol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Agrochemicals: Employed in the synthesis of compounds with potential agricultural applications.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,6-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

2,6-Dimethylcyclohexanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

1-Ethynylcyclohexanol: Similar structure but without the methyl groups, leading to different chemical properties.

Biological Activity

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is a compound with a unique structure and potential biological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyclohexane ring substituted with an ethynyl group and hydroxyl functional group, which contributes to its reactivity and biological properties.

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related alkynes have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Alkynes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1-Ethynyl-4-methylbenzene | S. aureus | 16 µg/mL |

| 1-Ethynyl-3-nitrobenzene | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and exposure time.

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF7 | 30 | 24 |

| A549 | 20 | 48 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : The hydrophobic nature of the cyclohexane ring may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that alkynes can induce oxidative stress in cells, contributing to cytotoxic effects.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the effects of various alkynes on cancer cell lines. The researchers found that modifications to the alkynes' structure significantly impacted their biological activity. Specifically, the introduction of functional groups like hydroxyl or carbonyl enhanced their cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The results highlighted that structural variations in alkynes could lead to improved potency against antibiotic-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.